Cas no 871507-79-8 (2,8-Dibromoquinoline)

2,8-Dibromoquinoline structure
2,8-Dibromoquinoline structure
Product Name:2,8-Dibromoquinoline
N.o CAS:871507-79-8
MF:C9H5Br2N
MW:286.950700521469
MDL:MFCD09788633
CID:1040779
PubChem ID:45925951
Update Time:2024-10-26

2,8-Dibromoquinoline Propriedades químicas e físicas

Nomes e Identificadores

    • 2,8-Dibromoquinoline
    • 2,8-Dibromo-quinoline
    • 2,5-DIMETHYLTHIOPHENE-3-CARBONYL CHLORIDE
    • AR3599
    • 2,8-Dibromoquinoline (ACI)
    • MDL: MFCD09788633
    • Inchi: 1S/C9H5Br2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H
    • Chave InChI: DPABNLZUYUAAFA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(=C(C=CC=2)Br)N=1

Propriedades Computadas

  • Massa Exacta: 284.87900
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • PSA: 12.89000
  • LogP: 3.75980

2,8-Dibromoquinoline Informações de segurança

2,8-Dibromoquinoline Dados aduaneiros

  • CÓDIGO SH:2933499090
  • Dados aduaneiros:

    中国海关编码:

    2933499090

    概述:

    2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,8-Dibromoquinoline Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
050615-500mg
2,8-Dibromoquinoline
871507-79-8 95%
500mg
£223.00 2022-03-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0192-1g
2,8-Dibromo-quinoline
871507-79-8 97%
1g
2968.15CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0192-5g
2,8-Dibromo-quinoline
871507-79-8 97%
5g
10600.53CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0192-500mg
2,8-Dibromo-quinoline
871507-79-8 97%
500mg
1908.1CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0192-250mg
2,8-Dibromo-quinoline
871507-79-8 97%
250mg
1382.31CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0192-100mg
2,8-Dibromo-quinoline
871507-79-8 97%
100mg
1110.94CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0192-50mg
2,8-Dibromo-quinoline
871507-79-8 97%
50mg
1000.69CNY 2021-05-08
TRC
B432963-50mg
2,8-Dibromoquinoline
871507-79-8
50mg
$ 50.00 2022-06-07
TRC
B432963-100mg
2,8-Dibromoquinoline
871507-79-8
100mg
$ 70.00 2022-06-07
TRC
B432963-500mg
2,8-Dibromoquinoline
871507-79-8
500mg
$ 230.00 2022-06-07

2,8-Dibromoquinoline Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
Referência
New tridentate cyclometalated platinum(II) and palladium(II) complexes of N,2-diphenyl-8-quinolinamine: syntheses, crystal structures, and photophysical properties
Mao, Lisheng; et al, Tetrahedron Letters, 2005, 46(48), 8419-8422

Método de produção 2

Condições de reacção
1.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
Referência
Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor
Lord, Anna-Marie; et al, Journal of Medicinal Chemistry, 2009, 52(3), 868-877

Método de produção 3

Condições de reacção
1.1 Catalysts: Aluminum chloride Solvents: Chlorobenzene ;  rt → 125 °C; 24 h, 125 °C; 125 °C → 50 °C
2.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
Referência
Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor
Lord, Anna-Marie; et al, Journal of Medicinal Chemistry, 2009, 52(3), 868-877

Método de produção 4

Condições de reacção
1.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
1.2 Solvents: Water ;  cooled
Referência
Quinoline-Based Silylium Ions: Synthesis, Structure and Lewis Acidity
Kumar, Nivesh; et al, European Journal of Organic Chemistry, 2021, 2021(25), 3613-3621

Método de produção 5

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Chlorobenzene ;  2 h, 125 °C; 125 °C → 50 °C
1.2 Solvents: Water ;  cooled
2.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
2.2 Solvents: Water ;  cooled
Referência
Quinoline-Based Silylium Ions: Synthesis, Structure and Lewis Acidity
Kumar, Nivesh; et al, European Journal of Organic Chemistry, 2021, 2021(25), 3613-3621

Método de produção 6

Condições de reacção
1.1 Reagents: Aluminum chloride
2.1 Reagents: Phosphoric tribromide
Referência
Fe and Co Complexes of Rigidly Planar Phosphino-Quinoline-Pyridine Ligands for Catalytic Hydrosilylation and Dehydrogenative Silylation
Basu, Debashis; et al, Organometallics, 2018, 37(16), 2760-2768

Método de produção 7

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Chlorobenzene ;  rt; 2 h, 155 °C; 155 °C → rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C; 140 °C → rt
2.2 Reagents: Water ;  0 °C
Referência
Iron Complexes of Square Planar Tetradentate Polypyridyl-Type Ligands as Catalysts for Water Oxidation
Wickramasinghe, Lanka D.; et al, Journal of the American Chemical Society, 2015, 137(41), 13260-13263

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  2 h, 0 °C
1.2 Solvents: Water ;  cooled
2.1 Reagents: Aluminum chloride Solvents: Chlorobenzene ;  2 h, 125 °C; 125 °C → 50 °C
2.2 Solvents: Water ;  cooled
3.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
3.2 Solvents: Water ;  cooled
Referência
Quinoline-Based Silylium Ions: Synthesis, Structure and Lewis Acidity
Kumar, Nivesh; et al, European Journal of Organic Chemistry, 2021, 2021(25), 3613-3621

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate
2.1 Reagents: Aluminum chloride
3.1 Reagents: Phosphoric tribromide
Referência
Fe and Co Complexes of Rigidly Planar Phosphino-Quinoline-Pyridine Ligands for Catalytic Hydrosilylation and Dehydrogenative Silylation
Basu, Debashis; et al, Organometallics, 2018, 37(16), 2760-2768

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  2 h, 0 °C
1.2 Solvents: Water ;  0 °C
2.1 Reagents: Aluminum chloride Solvents: Chlorobenzene ;  rt; 2 h, 155 °C; 155 °C → rt
2.2 Reagents: Water ;  0 °C
3.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C; 140 °C → rt
3.2 Reagents: Water ;  0 °C
Referência
Iron Complexes of Square Planar Tetradentate Polypyridyl-Type Ligands as Catalysts for Water Oxidation
Wickramasinghe, Lanka D.; et al, Journal of the American Chemical Society, 2015, 137(41), 13260-13263

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  2 h, 0 °C
2.1 Catalysts: Aluminum chloride Solvents: Chlorobenzene ;  rt → 125 °C; 24 h, 125 °C; 125 °C → 50 °C
3.1 Reagents: Phosphoric tribromide ;  3 h, 140 °C
Referência
Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor
Lord, Anna-Marie; et al, Journal of Medicinal Chemistry, 2009, 52(3), 868-877

2,8-Dibromoquinoline Raw materials

2,8-Dibromoquinoline Preparation Products

2,8-Dibromoquinoline Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:871507-79-8)2,8-Dibromoquinoline
Número da Ordem:A862770
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:37
Preço ($):1355.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:871507-79-8)2,8-Dibromoquinoline
A862770
Pureza:99%
Quantidade:5g
Preço ($):1355.0
E- mail